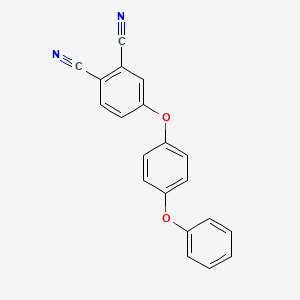![molecular formula C6H8GeO4S2 B14274057 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione CAS No. 185396-51-4](/img/structure/B14274057.png)
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[44]nonane-2,7-dione is a complex organogermanium compound It features a unique spiro structure incorporating oxygen, sulfur, and germanium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione typically involves the reaction of germanium tetrachloride with a suitable dithiol and diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The germanium center can undergo nucleophilic substitution reactions, leading to the formation of new organogermanium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It is used in materials science for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione involves its interaction with molecular targets through its germanium center and sulfur atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A similar compound with a spiro structure but without germanium and sulfur atoms.
2’,3-Dimethyl-3’,4-dioxa-2,8-dithiabicyclo[3.3.0]octane: Another compound with a similar spiro structure but different heteroatoms.
Uniqueness
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione is unique due to the presence of germanium and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
185396-51-4 |
|---|---|
Molecular Formula |
C6H8GeO4S2 |
Molecular Weight |
280.9 g/mol |
IUPAC Name |
3,8-dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione |
InChI |
InChI=1S/C6H8GeO4S2/c1-3-5(8)10-7(12-3)11-6(9)4(2)13-7/h3-4H,1-2H3 |
InChI Key |
WHPLRBIGSKBPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)O[Ge]2(S1)OC(=O)C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


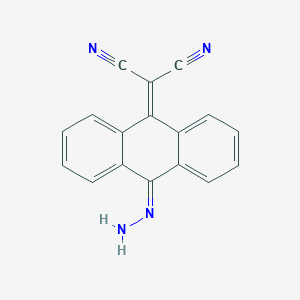

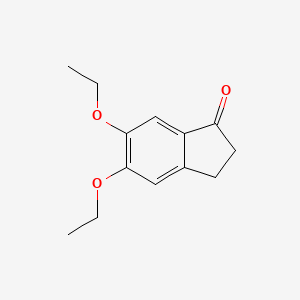
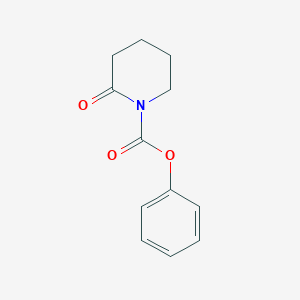
![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
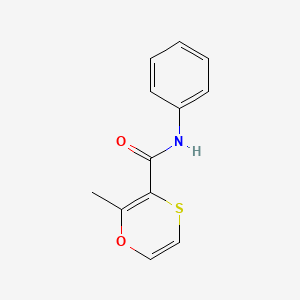
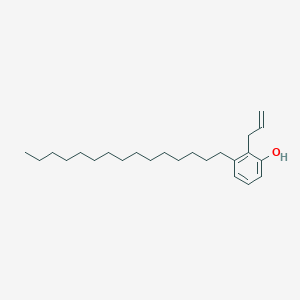
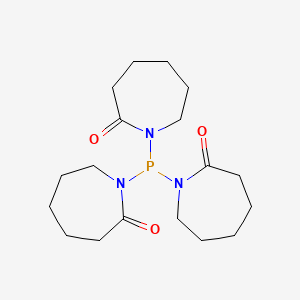
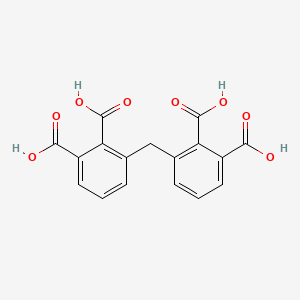
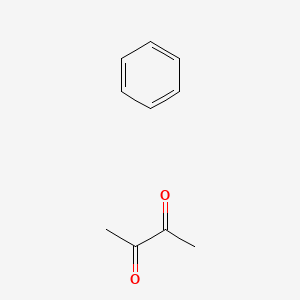

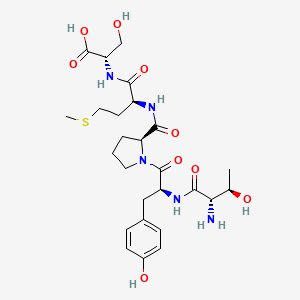
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)
